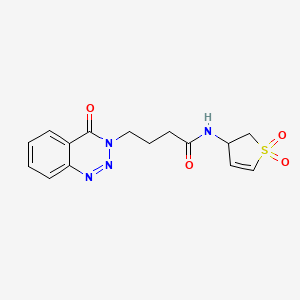![molecular formula C20H21N5O4 B11013127 N-[2-(2-methoxyphenyl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11013127.png)
N-[2-(2-methoxyphenyl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a chemical compound with the empirical formula C₁₇H₁₉NO₅S and a molecular weight of 349.40 g/mol . Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. In this process, an organoboron reagent reacts with an organic halide or pseudohalide in the presence of a palladium catalyst. The transmetalation step transfers the nucleophilic organic group from boron to palladium, leading to the desired product .
Reaction Conditions: The specific conditions for the synthesis of N-[2-(2-methoxyphenyl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide may vary, but typically involve mild reaction temperatures and suitable solvents.
Industrial Production: While industrial-scale production methods are not widely reported, research laboratories can synthesize this compound using the Suzuki–Miyaura coupling or related methods.
Chemical Reactions Analysis
Reactivity: N-[2-(2-methoxyphenyl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation desired.
Major Products: The major products formed from these reactions could include derivatives of the compound, such as substituted analogs or functionalized derivatives.
Scientific Research Applications
Biology and Medicine: Studies investigate its biological activity, potential as a drug candidate, or interactions with biological targets.
Industry: The compound may find applications in materials science, catalysis, or other industrial processes.
Mechanism of Action
The precise mechanism by which N-[2-(2-methoxyphenyl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
To highlight its uniqueness, we can compare N-[2-(2-methoxyphenyl)ethyl]-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide with related compounds. Unfortunately, I don’t have information on similar compounds at the moment.
Properties
Molecular Formula |
C20H21N5O4 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C20H21N5O4/c1-29-17-9-5-2-6-14(17)10-11-21-18(26)12-22-19(27)13-25-20(28)15-7-3-4-8-16(15)23-24-25/h2-9H,10-13H2,1H3,(H,21,26)(H,22,27) |
InChI Key |
XNWJIRLFSJARDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11013047.png)
![N-(4-methylbenzyl)-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B11013054.png)
![N-[4-(acetylamino)phenyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B11013055.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B11013060.png)
![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B11013071.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B11013073.png)
![N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11013075.png)
![3-methyl-5-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11013078.png)
![N~1~,N~1~-dimethyl-N~3~-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide](/img/structure/B11013092.png)

![N-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyrazine-2-carboxamide](/img/structure/B11013109.png)
![2,3-dimethyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11013119.png)
![N-[1-(2-oxo-2-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethyl)-1H-indol-4-yl]acetamide](/img/structure/B11013125.png)

